molecular formula C26H30ClN3O7 B12765246 Amlodipine nicotinate CAS No. 616203-96-4

Amlodipine nicotinate

Cat. No.: B12765246
CAS No.: 616203-96-4
M. Wt: 532.0 g/mol
InChI Key: VLDHKVLFLLOUKI-UHFFFAOYSA-N
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Description

Amlodipine nicotinate is a novel salt form of amlodipine, a well-known calcium channel blocker. This compound is primarily used in the treatment of hypertension and angina. The nicotinate salt form is developed to enhance the bioavailability and efficacy of amlodipine, providing better therapeutic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amlodipine nicotinate involves the reaction of amlodipine with nicotinic acid. The process typically includes dissolving amlodipine in ethanol and then adding nicotinic acid to the solution. The mixture is heated under reflux conditions for about an hour to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity solvents and reagents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Amlodipine nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of amlodipine N-oxide, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Amlodipine nicotinate has a wide range of scientific research applications:

Mechanism of Action

Amlodipine nicotinate exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reducing peripheral resistance and lowering blood pressure. The compound also enhances the production of nitric oxide, a potent vasodilator, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Uniqueness: Amlodipine nicotinate is unique due to its enhanced bioavailability and efficacy compared to other salt forms of amlodipine. The nicotinate salt form provides better therapeutic outcomes, making it a valuable addition to the range of antihypertensive medications .

Properties

CAS No.

616203-96-4

Molecular Formula

C26H30ClN3O7

Molecular Weight

532.0 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;pyridine-3-carboxylic acid

InChI

InChI=1S/C20H25ClN2O5.C6H5NO2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-6(9)5-2-1-3-7-4-5/h5-8,17,23H,4,9-11,22H2,1-3H3;1-4H,(H,8,9)

InChI Key

VLDHKVLFLLOUKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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